Superior Potency of N-(4-Butoxybenzyl)formamide (BBF) Over p-Butoxyphenol Acetamide (BPA) Against Rat Liver ADH
In direct head-to-head studies, N-(4-butoxybenzyl)formamide (BBF) demonstrated a markedly lower apparent Ki value for rat liver alcohol dehydrogenase (ADH) compared to its structural analog, p-butoxyphenol acetamide (BPA). This indicates a significantly higher binding affinity and greater inhibitory potency for BBF [1].
| Evidence Dimension | Inhibitory potency (Apparent Ki) |
|---|---|
| Target Compound Data | 2.3 µM |
| Comparator Or Baseline | p-Butoxyphenol acetamide (BPA) - 90 µM |
| Quantified Difference | BBF is approximately 39-fold more potent (lower Ki) than BPA. |
| Conditions | Rat liver ADH, noncompetitive inhibition with respect to ethanol. |
Why This Matters
This 39-fold difference in potency allows for the use of significantly lower concentrations of BBF in in vitro ADH inhibition assays, reducing potential off-target effects and compound consumption.
- [1] Delmas C, de Saint Blanquat G, Freudenreich C, Biellmann JF. New inhibitors of alcohol dehydrogenase: studies in vivo and in vitro in the rat. Alcohol Clin Exp Res. 1983 Summer;7(3):264-70. doi: 10.1111/j.1530-0277.1983.tb05456.x. PMID: 6353976. View Source
